(1S)-1-cyclopropyl-2-(3,3-diphenylpiperidin-1-yl)-2-oxoethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AD-8007 is a compound known for its role as an acetyl coenzyme A synthase 2 (ACSS2) inhibitor. This compound has garnered attention due to its ability to cross the blood-brain barrier and its significant impact on reducing lipid storage and cell colony formation in vitro models. AD-8007 has shown promising anti-cancer activity, particularly in breast cancer research .
Vorbereitungsmethoden
The synthesis of AD-8007 involves specific reaction conditions and synthetic routes. While detailed synthetic routes are proprietary and not publicly disclosed, the compound is typically prepared through a series of organic reactions that ensure its purity and efficacy. Industrial production methods focus on optimizing yield and maintaining the integrity of the compound through controlled reaction conditions and purification processes .
Analyse Chemischer Reaktionen
AD-8007 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
AD-8007 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes, particularly in lipid metabolism.
Medicine: Investigated for its potential in cancer treatment, especially breast cancer. It has shown efficacy in reducing tumor cell viability and lipid storage in cancer cells.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Wirkmechanismus
AD-8007 exerts its effects by inhibiting acetyl coenzyme A synthase 2 (ACSS2). This enzyme is crucial for the conversion of acetate to acetyl coenzyme A, a key molecule in fatty acid synthesis and protein acetylation. By inhibiting ACSS2, AD-8007 reduces the availability of acetyl coenzyme A, thereby decreasing lipid synthesis and promoting tumor cell death. This mechanism is particularly effective in targeting breast cancer brain metastatic cells .
Vergleich Mit ähnlichen Verbindungen
AD-8007 is unique in its ability to cross the blood-brain barrier and its specific inhibition of ACSS2. Similar compounds include:
AD-5584: Another ACSS2 inhibitor with similar properties and applications.
Other ACSS2 inhibitors: Various other compounds target ACSS2, but AD-8007 and AD-5584 are notable for their brain-penetrant properties and specific binding affinity to ACSS2.
Eigenschaften
Molekularformel |
C22H26N2O |
---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
(2S)-2-amino-2-cyclopropyl-1-(3,3-diphenylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1 |
InChI-Schlüssel |
RVDAHWSYHUHTAL-FQEVSTJZSA-N |
Isomerische SMILES |
C1CC(CN(C1)C(=O)[C@H](C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.